molecular formula C14H7Cl3N2O2 B1414526 5-Chloro-3-(3,5-dichloro-4-hydroxy-phenylimino)-1,3-dihydro-indol-2-one CAS No. 1380572-44-0

5-Chloro-3-(3,5-dichloro-4-hydroxy-phenylimino)-1,3-dihydro-indol-2-one

Cat. No. B1414526
M. Wt: 341.6 g/mol
InChI Key: XOIWJYFGBIXWQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-3-(3,5-dichloro-4-hydroxy-phenylimino)-1,3-dihydro-indol-2-one (5-Cl-3-(3,5-DC-4-OH-Phenyl)-1,3-DH-Indol-2-one) is an organic compound with a wide range of uses in the scientific and medical field. It is a versatile compound with a wide range of applications, including synthesis, research, and medical treatments.

Mechanism Of Action

The mechanism of action of 5-Cl-3-(3,5-DC-4-OH-Phenyl)-1,3-DH-Indol-2-one is not well understood. However, it is believed to involve the formation of a cyclic amide intermediate, which is then converted into the desired product. The reaction is believed to proceed through a series of steps, including condensation, thionyl chloride addition, and hydrolysis.

Biochemical And Physiological Effects

The biochemical and physiological effects of 5-Cl-3-(3,5-DC-4-OH-Phenyl)-1,3-DH-Indol-2-one are not well understood. However, it has been suggested that it may have potential applications in the treatment of certain diseases, such as cancer and Alzheimer’s disease. In addition, it has been suggested that it may have potential applications in the synthesis of drugs and other compounds.

Advantages And Limitations For Lab Experiments

The advantages of using 5-Cl-3-(3,5-DC-4-OH-Phenyl)-1,3-DH-Indol-2-one in laboratory experiments include its versatility, as it can be used in a variety of synthetic reactions. In addition, it is relatively easy to synthesize and can be used in a variety of solvents. However, there are some limitations to its use in laboratory experiments, including its potential toxicity, as it can be toxic if not handled properly.

Future Directions

The potential future directions for 5-Cl-3-(3,5-DC-4-OH-Phenyl)-1,3-DH-Indol-2-one include further research into its mechanism of action and potential applications in the treatment of diseases. In addition, further research could be conducted into its potential use in the synthesis of drugs and other compounds. Furthermore, further research could be conducted into its potential use as a building block for the synthesis of polymers and other materials. Finally, further research could be conducted into its potential use in the synthesis of organic molecules and catalysts.

Scientific Research Applications

5-Cl-3-(3,5-DC-4-OH-Phenyl)-1,3-DH-Indol-2-one is used in a variety of scientific research applications. It has been used as a substrate for the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and fragrances. It has also been used as a building block for the synthesis of polymers and other materials. Furthermore, it has been used in the synthesis of organic molecules and catalysts.

properties

IUPAC Name

5-chloro-3-(3,5-dichloro-4-hydroxyphenyl)imino-1H-indol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7Cl3N2O2/c15-6-1-2-11-8(3-6)12(14(21)19-11)18-7-4-9(16)13(20)10(17)5-7/h1-5,20H,(H,18,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOIWJYFGBIXWQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=NC3=CC(=C(C(=C3)Cl)O)Cl)C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7Cl3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-3-(3,5-dichloro-4-hydroxy-phenylimino)-1,3-dihydro-indol-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-Chloro-3-(3,5-dichloro-4-hydroxy-phenylimino)-1,3-dihydro-indol-2-one
Reactant of Route 2
5-Chloro-3-(3,5-dichloro-4-hydroxy-phenylimino)-1,3-dihydro-indol-2-one
Reactant of Route 3
5-Chloro-3-(3,5-dichloro-4-hydroxy-phenylimino)-1,3-dihydro-indol-2-one
Reactant of Route 4
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5-Chloro-3-(3,5-dichloro-4-hydroxy-phenylimino)-1,3-dihydro-indol-2-one
Reactant of Route 5
Reactant of Route 5
5-Chloro-3-(3,5-dichloro-4-hydroxy-phenylimino)-1,3-dihydro-indol-2-one
Reactant of Route 6
5-Chloro-3-(3,5-dichloro-4-hydroxy-phenylimino)-1,3-dihydro-indol-2-one

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